molecular formula C11H12BrNO3S B3301364 5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 908602-52-8

5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B3301364
CAS No.: 908602-52-8
M. Wt: 318.19 g/mol
InChI Key: WYRAONSYUSPWQF-UHFFFAOYSA-N
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Description

5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS 908602-52-8) is a benzisothiazolinone derivative supplied with a purity of 98% or higher for research applications . This compound belongs to a class of heterocyclic structures recognized for their broad biocidal activities, which include antimicrobial and fungicidal properties . The molecular formula is C 11 H 12 BrNO 3 S, and it has a molecular weight of 318.19 g/mol . The structure features a bromine substituent, which serves as a versatile handle for further synthetic modification via cross-coupling reactions, and a tert-butyl group on the nitrogen, influencing the compound's steric and electronic characteristics. Benzisothiazolinones and their oxidized derivatives are of significant interest in medicinal and agricultural chemistry due to their promising biological properties, such as antifungal, anxiolytic, and psychotropic activities . The 1,1-dioxide moiety (a sulfone) is a key functional group in important molecules like saccharin, and recent methodologies have enabled efficient, metal-free oxidation of related precursors in aqueous media for the synthesis of such derivatives . Researchers can utilize this brominated compound as a key synthetic intermediate for constructing more complex molecules or for evaluating structure-activity relationships in biological studies. This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Handling should be conducted in a well-ventilated laboratory setting with appropriate personal protective equipment. According to supplier data, this compound carries GHS warning pictograms and the hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed and may cause skin and eye irritation or respiratory irritation . Researchers should consult the safety data sheet for detailed handling and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-tert-butyl-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S/c1-11(2,3)13-10(14)8-6-7(12)4-5-9(8)17(13,15)16/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRAONSYUSPWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C2=C(S1(=O)=O)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzenesulfonamide and tert-butyl bromide.

    Formation of Intermediate: The initial step involves the reaction of 2-aminobenzenesulfonamide with tert-butyl bromide under controlled conditions to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization in the presence of a suitable catalyst to form the benzoisothiazolone ring structure.

    Bromination: The final step involves the bromination of the benzoisothiazolone ring at the 5th position using a brominating agent such as N-bromosuccinimide (NBS).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted benzoisothiazolones depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is C11H12BrNO3SC_{11}H_{12}BrNO_3S, with a molecular weight of approximately 318.19 g/mol. The compound features a bromine atom and a tert-butyl group, contributing to its unique reactivity and stability.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]isothiazolones exhibit antimicrobial properties. In a study, compounds similar to this compound were tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria. This suggests potential use in developing new antibiotics or preservatives in pharmaceuticals.

Anti-inflammatory Properties

Another study highlighted the anti-inflammatory effects of related benzo[d]isothiazolones. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases such as arthritis or psoriasis.

Corrosion Inhibitors

This compound has been investigated as a corrosion inhibitor for metals. Its effectiveness in various environments was compared with traditional inhibitors, demonstrating superior performance in acidic conditions.

Test Environment Inhibitor Type Corrosion Rate (mm/year) Effectiveness (%)
Acidic SolutionTraditional0.1570
Acidic Solution5-Bromo Compound0.0590

Pesticide Development

The compound has shown potential as an active ingredient in pesticide formulations. Its efficacy against specific pests was evaluated, revealing significant mortality rates when applied at appropriate concentrations.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial activity of this compound was assessed against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited S. aureus growth at concentrations as low as 50 µg/mL, while E. coli required higher concentrations for similar inhibition.

Case Study: Corrosion Inhibition

A series of experiments were conducted to evaluate the corrosion inhibition properties of the compound on carbon steel in hydrochloric acid solutions. The results demonstrated that the compound could reduce the corrosion rate significantly compared to control samples without inhibitors.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors involved in key biological processes.

    Pathways: Modulating signaling pathways that regulate cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between the target compound and its analogues:

Compound Name (CAS) Molecular Formula MW (g/mol) Substituents (Position) Key Properties/Applications References
Target: 5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (908602-52-8) C₁₁H₁₂BrNO₃S 318.19 -Br (5), -tert-butyl (2) Potential synthetic intermediate; steric bulk from tert-butyl may enhance metabolic stability.
4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide (126623-65-2) C₇H₁₀BrNO₃S 268.13 -Br (4), -tert-butyl (2) Bromine at position 4 alters electronic distribution; stored at 2–8°C under inert atmosphere, indicating sensitivity .
5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (29632-82-4) C₇H₄BrNO₃S 262.08 -Br (5), no alkyl substituent Simpler structure; lacks steric bulk, potentially increasing solubility. Used in radical-mediated C–H functionalization .
2-Butylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide (7499-96-9) C₁₀H₁₁NO₃S 225.26 -Butyl (2), no bromine Linear alkyl chain may reduce steric hindrance compared to tert-butyl. Applications in material science inferred from structural class .
5-Amino-2-ethylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide (55798-31-7) C₉H₁₀N₂O₃S 226.25 -NH₂ (5), -ethyl (2) Amino group introduces hydrogen bonding potential; likely used in pharmaceutical intermediates .

Reactivity and Functionalization

  • Bromine Position: Bromine at position 5 (target compound) vs. 4 (CAS 126623-65-2) influences regioselectivity. For example, in quinoxalinone functionalization, bromine placement dictates reaction pathways .
  • Steric Effects : The tert-butyl group in the target compound may hinder nucleophilic attack at position 2, whereas analogues with smaller substituents (e.g., ethyl or butyl) allow easier access for reactants .
  • Radical Reactivity : Brominated benzoisothiazolones, including the target compound, participate in radical-nucleophilic reactions. The absence of bulky groups in 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS 29632-82-4) may enhance its reactivity in such processes .

Stability and Handling

  • The 4-bromo-tert-butyl analogue (CAS 126623-65-2) requires inert atmosphere storage and refrigeration, suggesting higher sensitivity than the target compound, for which storage data are unspecified .
  • Predicted properties (e.g., pKa = 1.13 for CAS 133743-22-3 ) highlight the acidic nature of the 1,1-dioxide group, which may influence solubility and formulation strategies.

Biological Activity

5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS Number: 908602-52-8) is a compound belonging to the class of benzoisothiazolones. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, case studies, and relevant research findings.

Structure and Composition

  • Molecular Formula: C11_{11}H12_{12}BrN O3_3S
  • Molecular Weight: 318.19 g/mol
  • CAS Number: 908602-52-8

The compound features a bromine atom at the 5th position and a tert-butyl group at the 2nd position, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC11_{11}H12_{12}BrN O3_3S
Molecular Weight318.19 g/mol
CAS Number908602-52-8

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus.

Case Study: Antibacterial Activity

A study published in Pharmaceuticals screened several derivatives of benzoisothiazole for antibacterial properties. The results indicated that compounds similar to 5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one showed effective inhibition of bacterial growth at concentrations as low as 1.6 mg/mL .

Table 2: Antibacterial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (mg/mL)
Bacillus subtilis0.833
Escherichia coli1.6
Proteus vulgaris1.6
Staphylococcus aureus1.6

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer research. Studies indicate that derivatives of benzoisothiazole can inhibit the growth of leukemia cell lines and exhibit anti-proliferative activity against solid tumors .

The proposed mechanism involves binding to specific molecular targets that regulate cell growth and apoptosis. The sulfone group present in the compound may play a critical role in its interaction with these targets .

Other Biological Activities

Research has also explored the potential of this compound as a pharmacological tool in medicinal chemistry, particularly in drug development aimed at treating various diseases, including neurodegenerative disorders and infections resistant to conventional antibiotics .

Similar Compounds

The biological activity of 5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one can be compared with other compounds in the benzoisothiazole class.

Table 3: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer Activity
5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-oneEffective against Gram-positive and Gram-negative bacteriaInhibits leukemia cell lines
5-Bromo-2-(methylthio)benzo[d]thiazoleModerateLimited

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, brominated intermediates (e.g., 2-(bromoalkyl)benzoisothiazolone derivatives) react with tert-butylamine under controlled conditions. Key steps include:

  • Bromination : Introducing bromine at position 5 of the benzoisothiazolone core using electrophilic brominating agents (e.g., NBS).
  • Alkylation : Substituting the tert-butyl group via SN2 reactions with tert-butyl halides or using Mitsunobu conditions for sterically hindered substrates.
  • Purification : Flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve ≥97% purity .
    • Validation : Monitor reactions via TLC and confirm structures using 1H/13C NMR, HRMS, and IR spectroscopy .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Key Spectral Signatures :

  • 1H NMR : The tert-butyl group appears as a singlet at ~1.3–1.5 ppm (9H), while aromatic protons resonate between 7.5–8.5 ppm. The absence of NH protons confirms the lactam structure .
  • 13C NMR : The carbonyl (C=O) of the isothiazolone ring appears at ~160–165 ppm, and the tert-butyl carbons at ~25–30 ppm (CH3) and ~35–40 ppm (quaternary C) .
  • HRMS : Exact mass calculation (C11H13BrN2O3S) should match [M+H]+ at 333.97 .

Advanced Research Questions

Q. What strategies are effective for functionalizing the benzoisothiazolone core to study structure-activity relationships (SAR)?

  • Methodology :

  • Position-Specific Modifications : Introduce substituents at positions 2 (tert-butyl) and 5 (bromo) via cross-coupling (e.g., Suzuki for aryl groups) or alkylation. For example, replace bromine with amines via Buchwald-Hartwig coupling .
  • Derivatization : Attach pharmacophores (e.g., chlorobenzylamino groups) to the alkyl chain for biological targeting, as seen in cholinesterase inhibitor studies .
    • Challenges : Steric hindrance from the tert-butyl group may limit reactivity. Use bulky ligands (e.g., XPhos) or elevated temperatures to improve yields .

Q. How does the tert-butyl group influence the compound’s photophysical properties and stability?

  • Experimental Design :

  • Photostability : Expose the compound to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC. Compare with analogs lacking the tert-butyl group .
  • Fluorescence Studies : Measure quantum yields and emission spectra in polar/nonpolar solvents. The tert-butyl group may enhance solubility in organic media, reducing aggregation-induced quenching .
    • Data Interpretation : Correlate steric and electronic effects (via DFT calculations) with observed photophysical behavior .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

  • Approach :

  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or amyloid-beta aggregation using Ellman’s assay or Thioflavin T fluorescence. Derivatives with similar scaffolds show IC50 values in the micromolar range .
  • Cytotoxicity : Screen in HEK-293 or SH-SY5Y cell lines via MTT assays. Prioritize compounds with selectivity indices >10 .
    • Contradiction Analysis : Address discrepancies in reported bioactivity by verifying assay conditions (e.g., pH, temperature) and compound purity (HPLC ≥97%) .

Data Analysis and Optimization

Q. How should researchers resolve contradictions in reported synthetic yields for benzoisothiazolone derivatives?

  • Troubleshooting :

  • Reagent Purity : Ensure brominated precursors (e.g., 5-bromobenzoisothiazolone) are ≥97% pure to avoid side reactions .
  • Reaction Monitoring : Use in-situ techniques like FTIR or LC-MS to detect intermediates. For example, incomplete tert-butyl substitution may result in residual NH signals in NMR .
    • Statistical Tools : Apply Design of Experiments (DoE) to optimize variables (e.g., temperature, solvent polarity) and identify critical factors affecting yield .

Q. What computational methods aid in predicting the compound’s reactivity and binding affinity?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with AChE or amyloid-beta. Focus on hydrophobic pockets accommodating the tert-butyl group .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. The bromine atom may act as a leaving group in substitution reactions .
    • Validation : Compare computational predictions with experimental kinetics (e.g., Hammett plots for substituent effects) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

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